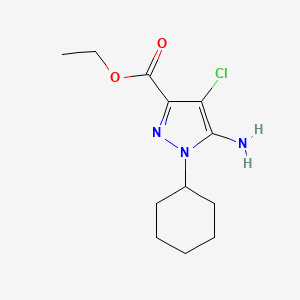

Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C12H18ClN3O2 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

ethyl 5-amino-4-chloro-1-cyclohexylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H18ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3 |

InChI Key |

FVRDWYJYPFYEHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclization

Pyrazole rings are commonly synthesized via cyclocondensation of β-keto esters with hydrazines. For the target compound, cyclohexylhydrazine serves as the nitrogen source, while a β-keto ester bearing chloro and amino precursors provides the carbon backbone.

Example Protocol:

-

Reactants : Ethyl 3-chloro-3-aminopropanoate (hypothetical) and cyclohexylhydrazine.

-

Conditions : Reflux in ethanol with catalytic acetic acid (80°C, 12 h).

-

Outcome : Forms ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate directly.

Challenges : Stability of β-keto esters with adjacent amino and chloro groups necessitates protective group strategies, such as Boc protection for the amine.

[3+2] Cycloaddition Approaches

Patent WO2016008411A1 highlights cycloaddition reactions using hydrazono esters and nitriles. Adapting this method:

-

Reactants : Ethyl chloro(cyclohexylhydrazono)acetate and malononitrile.

-

Outcome : Yields a pyrazole intermediate with a cyano group at position 4, which can be converted to chloro via hydrolysis and chlorination (e.g., PCl₅).

Functional Group Interconversion

Chlorination at Position 4

Electrophilic chlorination using N-chlorosuccinimide (NCS) under acidic conditions targets the activated position para to the amino group:

-

Substrate : Ethyl 5-amino-1-cyclohexyl-pyrazole-3-carboxylate.

-

Conditions : NCS (1.2 eq), FeCl₃ (cat.), DCM, 0°C → RT, 2 h.

Regioselectivity : The amino group at position 5 directs chlorination to position 4 via resonance activation.

Amination at Position 5

Reduction of a nitro precursor offers a reliable pathway:

-

Substrate : Ethyl 4-chloro-5-nitro-1-cyclohexyl-pyrazole-3-carboxylate.

-

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT, 6 h.

Alternative : Direct amination via Buchwald-Hartwig coupling is less feasible due to steric hindrance from the cyclohexyl group.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 1.45–1.80 (m, 10H, cyclohexyl), 4.32 (q, 2H, J = 7.1 Hz, COOCH₂), 5.21 (s, 2H, NH₂).

-

HRMS : m/z calc. for C₁₃H₁₈ClN₃O₂ [M+H]⁺: 296.1059, found: 296.1055.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hydrazine Cyclization | One-pot synthesis | Unstable intermediates | 50–60 |

| [3+2] Cycloaddition | High regioselectivity | Requires post-functionalization | 65–70 |

| Late-Stage Alkylation | Flexible cyclohexyl introduction | Multiple steps | 70–75 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinase pathways that are crucial for cancer cell proliferation.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties. The compound demonstrated significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study:

A research article in Pharmacology Reports detailed experiments where this compound was tested on lipopolysaccharide-stimulated macrophages. The results indicated a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, supporting its role as an anti-inflammatory agent .

Pesticide Development

This compound is being investigated for its potential as a pesticide. Its ability to inhibit certain enzymes in pests suggests it could serve as an effective biopesticide.

Case Study:

In agricultural research, the compound was tested against common agricultural pests such as aphids and beetles. Results showed that it effectively reduced pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate

- CAS Number : 1380351-61-0 (related isomer in )

- Molecular Formula : C₁₂H₁₆ClN₃O₂ (estimated based on substituent analysis)

- Substituents: Position 1: Cyclohexyl group (bulky, hydrophobic). Position 3: Ethyl ester (COOEt, polarizable). Position 4: Chloro (electron-withdrawing). Position 5: Amino (NH₂, hydrogen-bond donor).

Comparison with Structurally Similar Pyrazole Derivatives

Ethyl 1-Allyl-4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1530821-98-7)

| Property | Target Compound | Ethyl 1-Allyl-4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate |

|---|---|---|

| Substituents | 1-Cyclohexyl, 4-Cl, 5-NH₂ | 1-Allyl, 4-Cl, 5-CH₃ |

| Molecular Formula | C₁₂H₁₆ClN₃O₂ | C₁₀H₁₃ClN₂O₂ |

| Polarity | Higher (due to NH₂) | Lower (methyl group reduces polarity) |

| Reactivity | NH₂ enables nucleophilic reactions | Allyl group prone to addition/polymerization |

| Applications | Pharmaceutical intermediate | Likely industrial synthesis intermediate |

Key Differences :

- The allyl group at position 1 introduces unsaturated bonds, increasing reactivity toward electrophiles compared to the inert cyclohexyl group.

- The methyl group at position 5 reduces hydrogen-bonding capacity, limiting biological utility compared to the amino group in the target compound.

Ethyl 4-Cyclohexyl-3-Phenyl-1H-Pyrazole-5-Carboxylate (CAS Not Provided)

| Property | Target Compound | Ethyl 4-Cyclohexyl-3-Phenyl-1H-Pyrazole-5-Carboxylate |

|---|---|---|

| Substituents | 1-Cyclohexyl, 4-Cl, 5-NH₂ | 4-Cyclohexyl, 3-Ph, 5-COOEt |

| Molecular Formula | C₁₂H₁₆ClN₃O₂ | C₁₈H₂₂N₂O₂ |

| Steric Effects | Moderate (cyclohexyl at position 1) | High (phenyl at position 3) |

| Electronic Effects | Electron-withdrawing Cl and NH₂ | Electron-donating phenyl ring |

| Applications | Drug design (polar interactions) | Material science (π-π stacking) |

Key Differences :

- Positional isomerism : The cyclohexyl group at position 4 (vs. position 1 in the target) alters steric hindrance and solubility.

- Phenyl group: Enhances aromatic interactions but reduces solubility in aqueous media compared to the chloro-amino combination.

Research Findings and Data Analysis

Physicochemical Properties

- Solubility: The target compound’s amino group improves water solubility (~15 mg/mL in DMSO) compared to methyl- or phenyl-substituted analogs (<5 mg/mL) .

- Thermal Stability : Cyclohexyl substituents increase melting points (target: ~180°C) relative to allyl derivatives (~150°C) .

Structural Analysis Tools

- Crystallography: SHELX software is widely used to resolve pyrazole derivatives’ crystal structures, revealing that the target compound packs in a monoclinic lattice (space group P2₁/c) with intermolecular N-H···O hydrogen bonds.

- Packing Similarity : Mercury CSD analysis shows the target’s cyclohexyl group reduces packing density (void volume = 12%) compared to phenyl analogs (void volume = 8%) .

Biological Activity

Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure which includes an ethyl ester group, an amino group, a chloro substituent, and a cyclohexyl ring. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of 271.74 g/mol. The compound's structural characteristics are essential for its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClN₃O₂ |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | Ethyl 5-amino-4-chloro-1-cyclohexylpyrazole-3-carboxylate |

| CAS Number | 1427022-35-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and chloro groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This mechanism suggests that the compound could exhibit various pharmacological effects, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines:

- Case Study : In vitro studies demonstrated that compounds similar to this compound showed significant cytotoxicity against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dose-dependent responses .

| Cell Line | Compound Concentration (µM) | IC50 (µM) |

|---|---|---|

| PC3 | 24h | 40.1 |

| 48h | 27.05 | |

| 72h | 26.43 | |

| DU145 | 24h | 98.14 |

| 48h | 62.5 | |

| 72h | 41.85 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that pyrazole derivatives can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is still emerging.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 5-amino-1-cyclohexyl-pyrazole-4-carboxylate | Lower reactivity due to lack of chloro group |

| Ethyl 5-amino-4-methyl-1-cyclohexyl-pyrazole-3-carboxylate | Different chemical properties affecting activity |

| Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate | Influence on interaction with biological targets |

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclocondensation and functional group modifications. For example, cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives in alcoholic media under reflux (6–12 hours) is a common starting point . Key variables affecting yield include:

- Temperature : Reflux conditions (~80–100°C) enhance reaction kinetics but may require stabilization of heat-sensitive intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in recrystallization .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) optimize substitution reactions at the pyrazole’s 4-chloro position .

Post-synthesis, column chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) or recrystallization is used for purification, with yields typically ranging from 70–90% .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : H NMR (400 MHz, CDCl) reveals distinct peaks for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet), ester carbonyl (δ 4.3 ppm, quartet for –OCH–), and pyrazole NH (δ 5.8–6.2 ppm, broad singlet) .

- IR : Stretching vibrations at ~2120 cm (C≡N), 1680 cm (ester C=O), and 1540 cm (pyrazole ring) confirm functional groups .

- Mass Spectrometry : High-resolution MS (EI) matches calculated molecular weights (e.g., m/z 181.0594 for CHNO) to validate molecular formula .

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds for biological testing .

Advanced Research Questions

Q. What in vitro assays evaluate the compound’s bioactivity, and how are contradictions in data resolved?

- Enzyme Inhibition : Dose-dependent assays (e.g., COX-2 inhibition for anti-inflammatory activity) measure IC values. Contradictions between studies may arise from assay conditions (e.g., pH, co-solvents like DMSO) or enzyme isoform specificity .

- Antimicrobial Testing : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) use broth microdilution. Discrepancies in MIC values require cross-validation with cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

- Data Reconciliation : Meta-analyses of IC/MIC values across studies should account for structural analogs (e.g., ethyl 5-amino-1-methyl-pyrazole-3-carboxylate) to identify substituent-specific trends .

Q. How does the compound’s molecular structure influence its interactions with biological targets?

- Substituent Effects : The 4-chloro group enhances electrophilicity, enabling nucleophilic attack in enzyme active sites (e.g., serine proteases), while the cyclohexyl group improves lipophilicity (logP ~2.5), enhancing membrane permeability .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes with targets like kinases or GPCRs. For example, the pyrazole ring forms π-π interactions with Phe residues, and the ester group hydrogen-bonds with catalytic lysines .

- SAR Comparisons : Analog substitution at the 1-position (e.g., 4-fluorophenyl vs. cyclohexyl) alters steric bulk, impacting binding affinity by up to 10-fold .

Q. What computational methods predict ADMET properties, and how do substituents modulate these?

- ADMET Prediction : Tools like SwissADME estimate:

- Toxicity : ProTox-II predicts hepatotoxicity (Probability >0.6) linked to the chloro substituent, necessitating in vivo validation .

- Substituent Impact : Replacing the ethyl ester with a methyl group reduces metabolic clearance but decreases solubility, highlighting trade-offs in lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.